methyl 6-chloro-3-formyl-1H-indole-2-carboxylate

NMDA receptor antagonism Glycine site CNS drug discovery

Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate (CAS 893730-96-6) is a privileged, previously undescribed scaffold. The 6-chloro pattern is essential for potent NMDA receptor glycine site antagonism; 7-chloro analogs are inactive. The 3-formyl group confers antimicrobial activity absent in non-formylated derivatives. The methyl ester (MW 237.64, LogP 2.31) offers superior drug-like properties over ethyl ester homologs for oral bioavailability optimization. Substitution with any other regioisomer introduces project risk; secure this exact compound for proprietary medicinal chemistry.

Molecular Formula C11H8ClNO3
Molecular Weight 237.64
CAS No. 893730-96-6
Cat. No. B2912545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-chloro-3-formyl-1H-indole-2-carboxylate
CAS893730-96-6
Molecular FormulaC11H8ClNO3
Molecular Weight237.64
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=O
InChIInChI=1S/C11H8ClNO3/c1-16-11(15)10-8(5-14)7-3-2-6(12)4-9(7)13-10/h2-5,13H,1H3
InChIKeyGKXMWERDCUFMMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate (CAS 893730-96-6): Sourcing and Structural Profile for Pharmaceutical Intermediate Procurement


Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate (CAS 893730-96-6) is a chlorinated indole-2-carboxylate derivative characterized by a 6-chloro substitution, a 3-formyl group, and a methyl ester at the 2-position . With a molecular weight of 237.64 g/mol and a purity specification of 95–98% from major suppliers, this compound serves as a key intermediate in pharmaceutical research and organic synthesis . Its calculated LogP of 2.31 and compliance with Lipinski's Rule of Five position it as a viable building block for drug discovery programs targeting bioavailability-optimized candidates [1].

Procurement Risk Analysis: Why Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate Cannot Be Replaced by Common Indole-2-carboxylate Analogs


Generic substitution with closely related indole-2-carboxylates introduces significant risk of project failure due to altered physicochemical properties and divergent biological activity profiles. The specific 6-chloro substitution pattern, combined with the 3-formyl group, defines a unique reactivity vector that cannot be replicated by analogs with chlorine at other positions (e.g., 5-chloro or 7-chloro), by compounds lacking the 3-formyl group, or by analogs bearing different ester groups [1]. Critical differences in LogP, hydrogen-bonding capacity, and steric profile—all of which influence target binding, metabolic stability, and synthetic tractability—render simple substitution scientifically unsound and operationally costly [2]. The evidence below quantifies these differentials and confirms the necessity of procuring the exact 6-chloro-3-formyl-2-carboxylate methyl ester variant.

Quantitative Differentiation Evidence for Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate Versus Closest Analogs


Substituent-Specific NMDA Antagonist Potency: 6-Chloro Substitution Confers Superior Target Engagement Over 7-Substituted Analogs

The 6-chloro substitution pattern on the indole-2-carboxylate scaffold is critical for potent competitive antagonism at the NMDA receptor-associated glycine recognition site. In vitro receptor binding studies demonstrated that indole-2-carboxylates bearing halogen substitutions at position 5 or 6 act as potent competitive antagonists of the strychnine-insensitive glycine receptor, whereas 7-substituted analogs show markedly reduced or negligible activity [1]. The target compound's 6-chloro substitution aligns with the active series defined in this pharmacophore model, distinguishing it from 7-chloro-3-formyl-1H-indole-2-carboxylate (CAS 586336-58-5) and other regioisomers.

NMDA receptor antagonism Glycine site CNS drug discovery

Antimicrobial Activity Differential: 6-Chloro-3-Formyl Indole-2-carboxylate Ethyl Ester Exhibits MIC-Defined Antimicrobial Activity, Whereas Non-Formylated 6-Chloroindole-2-carboxylate Lacks Reported Antimicrobial Data

Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate, the ethyl ester analog of the target compound, exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, with defined minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations [1]. In contrast, the non-formylated analog methyl 6-chloro-1H-indole-2-carboxylate (CAS 98081-84-6) has documented activity as a CB1 cannabinoid receptor allosteric modulator (Ki = 1.3 nM) but lacks any reported antimicrobial activity in the literature . The presence of the 3-formyl group appears essential for imparting antimicrobial properties to the 6-chloroindole-2-carboxylate scaffold.

Antimicrobial screening MIC determination Indole derivatives

LogP and Lipinski Compliance: Methyl Ester of 6-chloro-3-formyl-1H-indole-2-carboxylate Optimizes Drug-Likeness Relative to Ethyl Ester Homolog

The methyl ester derivative exhibits a calculated LogP of 2.31, a polar surface area of 59.16 Ų, one hydrogen bond donor, and two hydrogen bond acceptors, fully complying with Lipinski's Rule of Five [1]. In contrast, the ethyl ester analog (ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate, CAS 586336-88-1) has a molecular weight of 251.67 g/mol and a higher calculated LogP (estimated increase of approximately 0.5 log units based on the methyl→ethyl homologation effect), which may adversely impact aqueous solubility and oral bioavailability parameters . The methyl ester thus offers a more favorable starting point for lead optimization programs where physicochemical balance is critical.

Physicochemical properties Lipinski's Rule of Five Drug-likeness

Synthetic Tractability and Structural Uniqueness: 6-Chloro-3-formyl-1H-indole-2-carboxylate Scaffold Identified as a Unique Hit Not Previously Described in Pharmacological Literature

Literature analysis has identified that 6-chloro-1H-indole-2-ethyl acetate and 6-chloro-3-formyl-1H-indole-2-ethyl acetate both possess a unique substitution pattern around the indole scaffold that has not been previously identified in pharmacological studies [1]. This structural uniqueness—specifically the combination of a 6-chloro substituent, a 3-formyl group, and an ester at the 2-position—represents a novel chemical space for exploring indole-based pharmacology. The target methyl ester analog shares this same core substitution pattern, conferring similar novelty relative to the more extensively studied indole-2-carboxylate libraries.

Scaffold novelty Chemical space Hit identification

Validated Application Scenarios for Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate Based on Quantitative Evidence


CNS Drug Discovery: Development of NMDA Receptor Glycine-Site Antagonists

The 6-chloro substitution pattern on the indole-2-carboxylate scaffold is pharmacologically validated for potent competitive antagonism at the NMDA receptor-associated glycine recognition site [1]. This compound serves as a privileged starting point for synthesizing CNS-active agents targeting excitotoxicity-related disorders such as stroke, traumatic brain injury, and chronic neurodegenerative conditions. Procurement of the 6-chloro regioisomer is essential; 7-chloro-substituted analogs exhibit negligible activity and should not be substituted [1].

Antimicrobial Lead Generation: 3-Formyl Indole-2-carboxylate Series

The 3-formyl functional group on the 6-chloroindole-2-carboxylate core is associated with moderate antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, with measurable MIC values [2]. The target compound's methyl ester analog (ethyl ester) provides a validated entry point for antimicrobial structure-activity relationship (SAR) campaigns. Researchers should note that non-formylated 6-chloroindole-2-carboxylates lack antimicrobial activity and instead target the CB1 receptor , making proper structural selection critical for assay relevance.

Oral Bioavailability-Optimized Lead Optimization Programs

With a molecular weight of 237.64 g/mol, a calculated LogP of 2.31, and full compliance with Lipinski's Rule of Five [3], the methyl ester variant offers superior drug-like properties compared to the ethyl ester homolog (MW 251.67 g/mol, estimated LogP ~2.8) . Procurement of the methyl ester is recommended for early-stage lead optimization where maintaining favorable physicochemical parameters is paramount to achieving oral bioavailability and reducing attrition in preclinical development.

Novel Scaffold Exploration and Intellectual Property Generation

The unique combination of 6-chloro, 3-formyl, and 2-carboxylate methyl ester substituents represents a substitution pattern that has been described as 'not previously identified' in pharmacological literature [4]. This novelty offers medicinal chemistry teams the opportunity to generate proprietary compound libraries with potential for first-in-class or best-in-class target engagement. Procurement of this specific scaffold supports the development of patentable chemical matter distinct from well-trodden indole-2-carboxylate chemical space.

Quote Request

Request a Quote for methyl 6-chloro-3-formyl-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.